molecular formula C15H14O3 B290898 4-Methylphenyl 2-methoxybenzoate

4-Methylphenyl 2-methoxybenzoate

Cat. No.: B290898
M. Wt: 242.27 g/mol
InChI Key: CFZBWXZZLBXAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylphenyl 2-methoxybenzoate is a chemical compound for research and development applications. This ester is of significant interest in organic synthesis and materials science. Researchers utilize this and structurally similar methoxybenzoate esters as key intermediates and building blocks for synthesizing more complex molecules . In pharmaceutical research, derivatives of methoxybenzoate compounds have been investigated for their potential biological activity. For instance, related compounds have been studied for their ability to target specific cellular signaling pathways . In the field of polymer and material science, methoxy-substituted aromatic esters serve as model compounds or starting materials in degradation studies, such as pyrolysis, to understand the breakdown behavior of more complex polymeric materials like lignin . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety standards.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(4-methylphenyl) 2-methoxybenzoate

InChI

InChI=1S/C15H14O3/c1-11-7-9-12(10-8-11)18-15(16)13-5-3-4-6-14(13)17-2/h3-10H,1-2H3

InChI Key

CFZBWXZZLBXAOS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-methylphenyl 2-methoxybenzoate with key analogs:

Compound Name Substituents (R1, R2) Molecular Formula Key Applications/Properties Reference
This compound R1: 4-methylphenyl, R2: OMe C15H14O3 (Inferred) Intermediate in organic synthesis
Methyl 2-methoxybenzoate R1: Methyl, R2: OMe C9H10O3 Flavorant in grapes, thermal decomposition studies
2,4-Dichlorobenzyl 2-methoxybenzoate R1: 2,4-Cl2-benzyl, R2: OMe C15H12Cl2O3 Antimicrobial agent, crystallography studies
[4-Methyl-3-(trichloroethyl)phenyl] 4-methoxybenzoate R1: Trichloroethyl-4-methylphenyl, R2: OMe C17H15Cl3O3 (Inferred) Agrochemical applications

Key Observations :

  • Substituent Effects: Halogenation (e.g., Cl in 2,4-dichlorobenzyl derivatives) enhances pharmacological activity but reduces solubility compared to non-halogenated analogs . The 4-methylphenyl group likely improves lipophilicity, favoring membrane permeability in bioactive compounds.
  • Thermal Stability : Metal 2-methoxybenzoates (e.g., Co, Ni) decompose between 200–400°C, with mass loss corresponding to ligand elimination . Methyl 2-methoxybenzoate exhibits similar thermal behavior, suggesting ester derivatives generally have moderate thermal stability .

Crystallographic and Intermolecular Interactions

  • 4-Methylphenyl Derivatives : Compounds with 4-methylphenyl groups (e.g., imidazole-imines in ) exhibit significant molecular twisting (dihedral angles ~56°) and rely on weak C–H⋯N and π–π interactions for crystal packing . This contrasts with 2,4-dichlorobenzyl 2-methoxybenzoate, where Cl atoms participate in halogen bonding, enhancing lattice stability .
  • Methoxy Positioning : 2-Methoxybenzoate esters show distinct IR signatures (e.g., C=O stretch ~1680 cm⁻¹, methoxy C–O ~1250 cm⁻¹) compared to 4-methoxy isomers, affecting hydrogen-bonding capacity .

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